molecular formula C18H16OSi B1683266 Triphenylsilanol CAS No. 791-31-1

Triphenylsilanol

Cat. No.: B1683266
CAS No.: 791-31-1
M. Wt: 276.4 g/mol
InChI Key: NLSXASIDNWDYMI-UHFFFAOYSA-N
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Description

Triphenylsilanol, also known as hydroxytriphenylsilane, is an organosilicon compound with the molecular formula C18H16OSi. It is characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound was first isolated and studied by Ladenburg in 1871 . It is a white crystalline solid that is sensitive to moisture and air .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Triphenylsilanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Triphenylsilanol: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric hindrance and enhance its reactivity in various chemical reactions. Its ability to form strong hydrogen bonds and π-π interactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

hydroxy(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXASIDNWDYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1036545
Record name Triphenylsilanol
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Molecular Weight

276.4 g/mol
Source PubChem
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CAS No.

791-31-1
Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name Silanol, 1,1,1-triphenyl-
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Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name TRIPHENYLSILANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Triphenylsilanol?

A1: this compound has the molecular formula C18H16OSi and a molecular weight of 276.40 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Multiple spectroscopic techniques have been employed to characterize this compound. These include:

  • FTIR: Provides information on the vibrational modes of functional groups, especially the characteristic O-H and Si-O bonds. [, , , , ]
  • NMR (1H, 13C, 29Si): Offers insights into the compound's structure, bonding, and dynamics. 1H and 13C NMR provide information about the organic framework, while 29Si NMR helps elucidate the silicon environment. [, , , , ]
  • Solid-State 2H NMR: Used to study the dynamic properties of hydroxyl groups in a selectively deuterated sample (Ph3SiOD). []
  • Core Excitation Spectroscopy (Si 1s, Si 2p, C 1s): Reveals electronic structure and bonding characteristics, particularly the π-delocalization across the Si−Cphenyl bond. []

Q3: How does this compound react with Grignard reagents?

A3: this compound exhibits unique reactivity with Grignard reagents. For instance, its reaction with phenylmagnesium bromide leads to the formation of this compound, 1,1-diphenyl-1,2-dihydroxypropane, and a silicone oil. Interestingly, alkylation occurs preferentially at the silicon atom rather than the carbonyl group of the acyloxysilane starting materials. []

Q4: Can this compound be used in polymerization reactions?

A4: Yes, this compound participates in various polymerization reactions:

  • Dehydrogenation polymerization: Reacts with poly(methylhydrosiloxane) in the presence of catalysts like stannous octanoate or chloroplatinic acid to yield polymers with Si-O-Si linkages. []
  • Siloxane formation: Condenses with dialkoxymethylphenylsilanes under acidic conditions to produce methyl(phenyl)siloxane oligomers terminated with triphenylsilyl groups. []
  • Thin film formation: Electron bombardment of this compound leads to polymerization and subsequent oxidation to form thin films of silica. []

Q5: What are the catalytic properties of this compound and its derivatives?

A5: this compound and its derivatives, particularly metal complexes incorporating the triphenylsiloxy ligand (OSiPh3), demonstrate catalytic activity in several reactions:

  • Ethylene polymerization: Zirconium complexes containing the triphenylsiloxy ligand exhibit comparable activity to traditional zirconocenes in ethylene polymerization, with potential for improved stability and control over molecular weight. []
  • Alkene epoxidation: Titanium(IV) complexes with triphenylsiloxy ligands act as effective catalysts for alkene epoxidation. Notably, the support material significantly influences catalytic activity, with silica supports leading to higher rates than alumina or titania due to a balance between hydroperoxide binding and oxygen transfer kinetics. []
  • Olefin epoxidation: Titanium complexes containing the triphenylsiloxy moiety, such as [Cp*Ti(OSiPh3)2(OTf)], have shown catalytic activity in the epoxidation of cyclohexene. []

Q6: What is the typical hydrogen bonding pattern observed in this compound?

A6: this compound typically forms tetrameric structures in the solid state through O−H···O hydrogen bonds between the hydroxyl groups. These tetramers can further interact through C−H···π(arene) interactions to create more complex supramolecular architectures. [, , ]

Q7: How does this compound interact with other molecules in the solid state?

A7: this compound forms various hydrogen-bonded adducts with different guest molecules, including:

  • Diamines: Forms adducts with diamines like 1,4-diazabicyclo[2.2.2]octane, 1,2-bis(4-pyridyl)ethene, and N,N'-dimethylpiperazine, resulting in diverse supramolecular structures stabilized by O–H⋯N, O–H⋯O, and C–H⋯π(arene) hydrogen bonds. []
  • Dimethyl sulfoxide: Forms a bis(this compound) dimethyl sulfoxide solvate, where the components are linked by O−H⋯O hydrogen bonds and C−H⋯π(arene) interactions. [, ]
  • 1,4-Dioxane: Forms a tetrakis(this compound) 1,4-dioxane solvate, where centrosymmetric five-molecule aggregates are connected by C−H⋯π(arene) interactions. [, ]
  • 4,4′-Bipyridyl: Forms both 1:1 and 4:1 adducts with 4,4′-bipyridyl, demonstrating polymorphism with varying degrees of disorder and hydrogen-bonding patterns. [, ]

Q8: Can this compound be used for selective inclusion?

A8: Yes, this compound exhibits selectivity in inclusion compound formation:

  • Ethanol selectivity: Preferentially includes ethanol from mixtures with other simple alcohols, forming a 4:1 coordinatoclathrate stabilized by hydrogen bonds. [, ]
  • Picolinium chloride separation: Used in the separation of picolinium chloride isomers, showing selectivity for 2PIC+ over 3PIC+ and 4PIC+. []

Q9: How does this compound perform at high temperatures?

A10: The thermal stability of this compound derivatives is influenced by the substituents attached to the silicon atom. Generally, phenyl groups enhance thermal stability compared to alkyl groups. [, ]

Q10: What are the applications of this compound in material science?

A10: this compound is utilized in various material science applications, including:

  • High-temperature lubricants: Phenyl-substituted silanes and siloxanes, including this compound derivatives, are investigated as potential high-temperature lubricants due to their thermal stability. []
  • Flame retardants: this compound is used as a precursor in the synthesis of phosphorus/nitrogen/silicon-containing flame retardants for epoxy resins, improving their flame retardancy and reducing smoke density. []

Q11: Has computational chemistry been applied to study this compound?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

  • Study hydrogen bond dynamics: Investigate the dynamic processes of hydroxyl groups in crystalline this compound. []
  • Analyze vibrational spectra: Assign vibrational modes and interpret infrared spectra of this compound and its deuterated analogue. []
  • Investigate host-guest interactions: Quantify host-guest interactions in inclusion compounds of this compound, providing insights into selectivity and binding affinities. []
  • Predict structural parameters and spectroscopic properties: Determine the optimal geometries, vibrational frequencies, and other spectroscopic properties of this compound and its derivatives. []

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